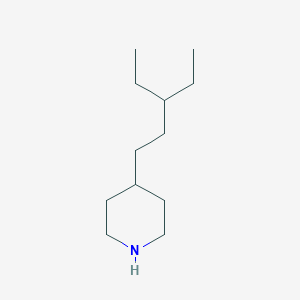

4-(3-Ethylpentyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

4-(3-ethylpentyl)piperidine |

InChI |

InChI=1S/C12H25N/c1-3-11(4-2)5-6-12-7-9-13-10-8-12/h11-13H,3-10H2,1-2H3 |

InChI Key |

LGOXRIXXEOIFRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCC1CCNCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 4 3 Ethylpentyl Piperidine Framework

Chemo- and Regioselective Approaches to the Piperidine (B6355638) Core

The construction of the piperidine ring is the foundational step in the synthesis of 4-(3-Ethylpentyl)piperidine. Modern organic synthesis offers a diverse toolkit of reactions to achieve this, with significant emphasis on controlling chemo- and regioselectivity.

Asymmetric Synthesis via Chiral Auxiliaries and Catalysts

Asymmetric synthesis is crucial for accessing enantiomerically pure piperidine derivatives. This can be achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries, temporarily incorporated into the synthetic route, can direct the stereochemical outcome of key bond-forming reactions. For instance, a phenylglycinol-derived δ-lactam can serve as a versatile chiral building block for the enantioselective synthesis of 2-substituted and 2,6-disubstituted piperidines. researchgate.netnih.govacs.org This approach could be adapted to introduce the 4-(3-Ethylpentyl) substituent at a later stage.

Catalytic asymmetric methods are often more atom-economical. Chiral phosphoric acids have been employed in the enantioselective intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines. umich.edu This method offers a pathway to piperidines with defined stereocenters, which can be further elaborated to the target molecule. Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts using chiral ligands like MeO-BoQPhos has proven highly effective for synthesizing α-aryl and α-heteroaryl piperidines with excellent enantioselectivity. nih.gov While these examples focus on substitution at C2, the principles of asymmetric catalysis are broadly applicable. Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, also provide a powerful strategy for the asymmetric dearomatization of activated pyridines to yield stereo-enriched piperidines. acs.org

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (er) | Reference |

| [Ir(COD)Cl]₂/MeO-BoQPhos | N-benzyl-2-heteroaryl pyridinium salts | α-Heteroaryl piperidines | up to 99.3:0.7 | nih.gov |

| Chiral Phosphoric Acid | Unsaturated Acetals | Functionalized Chiral Piperidines | up to 93% ee | umich.edu |

| Amine Oxidase/Ene Imine Reductase | N-substituted tetrahydropyridines | 3- and 3,4-substituted piperidines | High | acs.org |

Modern Cyclization Strategies for Piperidine Ring Formation

Recent advances in catalysis have led to the development of novel cyclization strategies for piperidine synthesis. nih.gov Metal-catalyzed cyclizations are particularly prominent. For example, gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes can produce polysubstituted alkylidene piperidines. nih.gov Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes also offers a route to various piperidines. nih.govnih.gov

Intramolecular cyclization of substrates containing a nitrogen source is a common strategy. nih.gov These reactions can be mediated by various metals and reaction conditions, allowing for the formation of the piperidine ring with control over substitution patterns. For instance, palladium-catalyzed oxidative annulation of alkyl amides and dienes proceeds via C(sp³)-H bond activation to form piperidine derivatives. nih.gov

Reductive Amination and Cycloaddition Pathways to the Heterocycle

Reductive amination is a cornerstone of amine synthesis and can be effectively applied to the formation of the piperidine ring. mdpi.comtandfonline.com Intramolecular reductive amination of δ-amino aldehydes or ketones is a direct method for cyclization. A diastereoselective approach combining reductive amination with an intramolecular aza-Michael reaction has been developed, where the choice of a ketone or aldehyde substrate dictates the trans- or cis-selectivity, respectively. nih.gov Reductive amination can also be used in a stepwise approach, for instance, by reacting N-Boc-piperidin-4-one with an appropriate amine. mdpi.comresearchgate.net

Cycloaddition reactions provide another powerful entry to the piperidine core. nih.govcapes.gov.br The [4+2] cycloaddition (Diels-Alder reaction) of imines with dienes can directly generate tetrahydropyridine (B1245486) intermediates, which are then reduced to piperidines. capes.gov.br Formal [5+1] annulation reactions, such as the hydrogen-borrowing method catalyzed by iridium(III), allow for the stereoselective synthesis of substituted piperidines from amino alcohols and other precursors. nih.govmdpi.com Furthermore, [3+3] cycloaddition reactions, for example using metalloenolcarbenes, offer another sophisticated route to the piperidine skeleton. acs.org

Stereocontrol in the 4-Position Substitution and Side Chain Introduction

Achieving the desired stereochemistry at the C4 position and in the attachment of the 3-ethylpentyl side chain is a critical challenge. This requires the use of highly selective functionalization techniques.

Diastereoselective and Enantioselective Functionalization Techniques

Direct C-H functionalization at the C4 position of a pre-formed piperidine ring is an attractive and atom-economical strategy. Catalyst-controlled C-H functionalization can direct the introduction of substituents to specific positions. For example, by selecting the appropriate rhodium catalyst and nitrogen protecting group, functionalization can be directed to the C2, C3, or C4 position of the piperidine ring. d-nb.infonih.gov Palladium-catalyzed C(sp³)–H arylation at the C4 position has been achieved with high regio- and stereoselectivity using a directing group approach. acs.org Photoredox catalysis has also been employed for the highly diastereoselective α-amino C–H arylation of substituted piperidines, which in some cases proceeds via a subsequent epimerization to the thermodynamically more stable product. acs.orgescholarship.org

For the synthesis of this compound, a key step would be the diastereoselective or enantioselective introduction of the 3-ethylpentyl group or a precursor to it. This could potentially be achieved through a stereoselective conjugate addition of an organometallic reagent corresponding to the 3-ethylpentyl group to a suitable piperidine-derived α,β-unsaturated ester or ketone.

| Method | Catalyst/Reagent | Position Functionalized | Selectivity | Reference |

| C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | Site-selective | d-nb.infonih.gov |

| C(sp³)–H Arylation | Pd(OAc)₂ / Aminoquinoline Amide DG | C4 | High regio- and cis-diastereoselectivity | acs.org |

| Photoredox C–H Arylation | Ir(ppy)₃ | α-Amino | High diastereoselectivity | acs.orgescholarship.org |

| Reductive Amination / IMAMR | - | C2, C3 | Diastereoselective (dr up to 20:1) | nih.gov |

Stereospecific Transformations of Precursors

An alternative to direct functionalization is the stereospecific transformation of a precursor that already contains the desired stereochemistry. For example, a chiral precursor containing a leaving group at the 4-position could undergo an SN2 reaction with a nucleophile derived from 3-ethylpentane. The stereochemical outcome would be determined by the configuration of the starting material.

Another approach involves the stereoselective reduction of a 4-substituted piperidone. The choice of reducing agent and the steric environment around the carbonyl group can influence the facial selectivity of the hydride attack, leading to the desired diastereomer of the corresponding 4-hydroxypiperidine. This alcohol can then be further functionalized to introduce the 3-ethylpentyl side chain.

Functionalization and Derivatization Strategies at the Piperidine Nitrogen and Peripheral Sites

The reactivity of the this compound core can be strategically harnessed at two primary locations: the nucleophilic secondary amine and the various C-H bonds of the piperidine ring and its alkyl substituent. The ability to selectively modify these sites is crucial for generating analogues with diverse properties.

The secondary amine of the piperidine ring serves as a key handle for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

N-Alkylation:

The direct N-alkylation of piperidines is a fundamental transformation. For a secondary amine like this compound, this reaction typically proceeds via nucleophilic substitution with an alkyl halide. To avoid the formation of a quaternary ammonium (B1175870) salt, the reaction is often carried out with the piperidine in excess or by the slow addition of the alkylating agent. researchgate.net The use of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), is common to neutralize the acid generated during the reaction. researchgate.net Solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are frequently employed. researchgate.net

More advanced, catalytic methods for N-alkylation have also been developed. For instance, ruthenium complexes can catalyze the N-alkylation of amines using carboxylic acids and molecular hydrogen, offering a greener alternative to traditional methods. csic.es Another approach involves the direct N-alkylation of amines with alcohols, which can be catalyzed by ruthenium or iron complexes, proceeding through a "borrowing hydrogen" mechanism. d-nb.info

Interactive Data Table: Representative N-Alkylation Conditions for Secondary Amines

| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Alkyl Bromide/Iodide | K₂CO₃ | Acetonitrile | Room Temp. - 80 | 70-95 | researchgate.net |

| Alkyl Bromide/Iodide | DIPEA | Acetonitrile | Room Temp. | High | researchgate.net |

| Carboxylic Acid/H₂ | Ru(acac)₃/Triphos | nBu₂O | 160 | 80-95 | csic.es |

| Alcohol | Shvo's Catalyst | Toluene | 90-120 | 60-90 | d-nb.info |

N-Acylation:

N-acylation is another robust method for functionalizing the piperidine nitrogen, leading to the formation of amides. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to scavenge the resulting acid. More recently, catalytic methods have been developed to facilitate this transformation under milder conditions. For example, a nickel(II) complex has been shown to catalyze the N-acylation of various amines using N,N-dimethylacetamide (DMA) as the acylating agent in the presence of imidazole. organic-chemistry.org This protocol is applicable to a broad range of aliphatic, aromatic, and heterocyclic amines. organic-chemistry.org The synthesis of unsymmetrical urea (B33335) derivatives, another form of N-functionalization, can be achieved through the coupling of amines with amides mediated by hypervalent iodine reagents like PhI(OAc)₂. mdpi.com

Interactive Data Table: Examples of N-Acylation of Amines

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Acyl Chloride | Triethylamine | Dichloromethane | 0 - Room Temp. | High | General Knowledge |

| Acid Anhydride | Pyridine | Dichloromethane | 0 - Room Temp. | High | General Knowledge |

| N,N-Dimethylacetamide | [Ni(quin)₂]/Imidazole | - | 150 | 50-99 | organic-chemistry.org |

| Benzamide/PhI(OAc)₂ | K₃PO₄ | 1,2-Dichloroethane | 80 | 40-70 | mdpi.com |

N-Heterocyclization:

N-heterocyclization reactions involve the formation of a new ring fused to or containing the piperidine nitrogen. Ruthenium complexes have been shown to be effective catalysts for the N-heterocyclization of amines with diols to form N-substituted piperidines, morpholines, and piperazines. acs.org For instance, reacting an amine with a 1,5-diol in the presence of a ruthenium catalyst can yield an N-substituted piperidine. acs.org Another powerful method for constructing N-heterocycles is the iridium-catalyzed reaction of primary amines with diols, which allows for the synthesis of a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org These methods could be adapted to construct more complex heterocyclic systems starting from a functionalized this compound precursor.

Direct functionalization of otherwise unreactive C-H bonds has emerged as a powerful strategy in modern organic synthesis, enabling the modification of complex molecules in later stages of a synthetic sequence. worktribe.com

For the this compound framework, C-H activation can be directed to various positions on the piperidine ring. The regioselectivity of these reactions is often controlled by a directing group temporarily installed on the piperidine nitrogen. acs.org

Palladium-catalyzed C(sp³)–H arylation at the C4 position of piperidines has been achieved using an aminoquinoline amide as a directing group. acs.org This methodology has been shown to tolerate a variety of functional groups and can be applied to the late-stage functionalization of complex molecules. acs.org The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, a ligand, and a base. A study on the mechanism of this reaction revealed that palladacycle formation occurs preferentially at the C4 position. acs.org

To functionalize other positions, different directing groups and catalysts can be employed. For example, rhodium-catalyzed C-H insertion reactions have been used for the functionalization of piperidines at the C2, C3, or C4 positions, with the site-selectivity being controlled by the choice of catalyst and the nitrogen protecting group.

Late-stage functionalization is particularly valuable in medicinal chemistry for creating structural diversity. mdpi.com For a molecule like this compound, these C-H functionalization strategies would allow for the introduction of aryl, alkyl, or other functional groups at specific positions on the piperidine ring, which would be challenging to achieve through traditional synthetic methods. For instance, a removable directing group, such as a pyrazole (B372694) or a picolinamide, could be installed on the nitrogen to direct the C-H functionalization, and then subsequently removed to provide the functionalized this compound derivative. nih.gov

Interactive Data Table: Directed C-H Functionalization of Piperidine Derivatives

| Position | Catalyst | Directing Group | Coupling Partner | Typical Yield (%) | Reference |

| C4 | Pd(OAc)₂ | Aminoquinoline Amide | Aryl Iodide | 49-80 | acs.org |

| C2 | Rh₂(R-TCPTAD)₄ | N-Boc | Aryldiazoacetate | Moderate | thieme.de |

| C3 | - | N-Boc-tetrahydropyridine | Aryldiazoacetate | - | thieme.de |

| C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | Aryldiazoacetate | 54 | thieme.de |

Theoretical and Computational Investigations of 4 3 Ethylpentyl Piperidine

Conformational Analysis and Energy Minima Elucidation

The conformational flexibility of 4-(3-Ethylpentyl)piperidine is primarily dictated by the puckering of the piperidine (B6355638) ring and the rotation around the single bonds of the alkyl side chain.

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. Computational methods such as Ab Initio and Density Functional Theory (DFT) are instrumental in determining the relative energies of these conformers.

For this compound, the bulky 3-ethylpentyl group is expected to strongly favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring. These steric clashes would significantly destabilize the axial conformer. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can quantify this energy difference.

Furthermore, the 3-ethylpentyl side chain itself possesses multiple rotatable bonds, leading to various side-chain rotamers. The relative energies of these rotamers are influenced by steric hindrance within the side chain. The most stable rotamers will be those that minimize gauche interactions.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Equatorial Chair (Staggered Side Chain) | B3LYP/6-31G(d,p) | 0.00 | The most stable conformer with the alkyl group in the equatorial position and a low-energy side chain rotamer. |

| Equatorial Chair (Eclipsed Side Chain) | B3LYP/6-31G(d,p) | 1.5 - 3.0 | A higher energy rotamer of the equatorial conformer due to increased steric strain in the side chain. |

| Axial Chair (Staggered Side Chain) | B3LYP/6-31G(d,p) | 4.0 - 6.0 | Significantly less stable due to 1,3-diaxial interactions between the alkyl group and ring hydrogens. |

| Twist-Boat | B3LYP/6-31G(d,p) | > 5.0 | A high-energy, flexible conformation that is a transition state or intermediate between chair forms. |

Note: The data in this table is hypothetical and intended to illustrate the expected relative stabilities based on studies of similar 4-alkylpiperidines.

While DFT and Ab Initio calculations provide static pictures of energy minima, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the transitions between different conformers.

An MD simulation of this compound in a solvent, such as water or chloroform, would likely show that the molecule predominantly resides in the equatorial chair conformation. The simulation would also reveal the flexibility of the 3-ethylpentyl side chain, showing frequent rotations around its single bonds. The frequency and duration of different conformational states can be analyzed to understand the molecule's dynamic equilibrium and the energy barriers between different rotamers. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Electronic Structure and Reactivity Predictions

The electronic properties of this compound are key to understanding its reactivity. Computational methods can provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, specifically the lone

Spectroscopic Feature Predictions from Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting the spectroscopic features of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, while specific computational studies are not extensively available in publicly accessible literature, the methodologies for such investigations are well-established. These theoretical approaches can simulate various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies and their corresponding intensities.

Simulated NMR Chemical Shifts and Coupling Constants

Theoretical predictions of NMR spectra are invaluable for the structural elucidation of complex organic molecules like this compound. Density Functional Theory (DFT) is a commonly employed quantum chemical method for this purpose. By calculating the magnetic shielding tensors of the nuclei within the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts.

The process typically involves optimizing the molecular geometry of the compound and then performing NMR calculations using a suitable level of theory and basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. These calculations are generally more computationally demanding but offer a deeper understanding of the electronic structure and bonding within the molecule.

Below are illustrative tables representing the kind of data that would be generated from such quantum chemical calculations for this compound. The values presented are hypothetical and serve to demonstrate the format and nature of the predicted data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H on N1 | 1.5 - 2.5 |

| H on C2, C6 (axial) | 2.4 - 2.6 |

| H on C2, C6 (equatorial) | 2.9 - 3.1 |

| H on C3, C5 (axial) | 1.1 - 1.3 |

| H on C3, C5 (equatorial) | 1.7 - 1.9 |

| H on C4 | 1.4 - 1.6 |

| H on C7 | 1.2 - 1.4 |

| H on C8 | 1.1 - 1.3 |

| H on C9, C11 | 0.8 - 1.0 |

| H on C10, C12 | 0.8 - 1.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2, C6 | 45 - 50 |

| C3, C5 | 30 - 35 |

| C4 | 35 - 40 |

| C7 | 38 - 42 |

| C8 | 40 - 45 |

| C9, C11 | 25 - 30 |

| C10, C12 | 10 - 15 |

Predicted Vibrational Frequencies and Intensities

Quantum chemical calculations can also predict the vibrational spectrum (infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental IR and Raman spectroscopy.

The accuracy of these predictions can be enhanced by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.

The following table is a hypothetical representation of the predicted vibrational frequencies and their intensities for key functional groups within the this compound molecule.

Table 3: Predicted Vibrational Frequencies and Intensities for this compound

Mechanistic Elucidation of Reactions Involving 4 3 Ethylpentyl Piperidine

Detailed Reaction Pathway Mapping for Derivatization Reactions

Derivatization of the piperidine (B6355638) nitrogen is a common strategy to introduce functional diversity. These reactions, typically involving nucleophilic attack by the nitrogen lone pair, can be mechanistically complex. A thorough understanding of the reaction pathways is essential for optimizing reaction conditions and achieving desired product distributions.

Transition State Analysis and Activation Energy Determination

The quaternization of piperidines is a classic example of an SN2 reaction at the nitrogen atom. Computational studies on similar piperidine derivatives have provided insights into the transition state geometries and associated activation energies. For the reaction of 4-(3-Ethylpentyl)piperidine with an alkyl halide, the transition state would involve the partial formation of the new nitrogen-alkyl bond and the partial breaking of the carbon-halide bond.

The energy profile of such a reaction can be computationally modeled to determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. The Gibbs free energy of activation (ΔG‡) is another critical parameter that includes entropic contributions. maxapress.com

Hypothetical Activation Parameters for the N-Alkylation of this compound

| Alkylating Agent | Solvent | Eₐ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

|---|---|---|---|---|---|

| Methyl Iodide | Acetonitrile (B52724) | 15.2 | 14.6 | -25.8 | 22.3 |

| Ethyl Bromide | DMF | 16.5 | 15.9 | -28.1 | 24.3 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general values for similar reactions.

Kinetic Isotope Effects (KIE) Studies

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining the extent of bond breaking and formation in the rate-determining step. wikipedia.org By replacing an atom with its heavier isotope, changes in the reaction rate can be observed.

In the context of reactions involving this compound, deuteration at specific positions can provide valuable mechanistic information. For instance, in an elimination reaction where a C-H bond adjacent to the nitrogen is broken in the rate-determining step, a primary KIE (kH/kD > 1) would be expected. princeton.edu Conversely, secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at the transition state. princeton.edu

Hypothetical Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Isotopic Substitution | kH/kD | Mechanistic Implication |

|---|---|---|---|

| Hofmann Elimination | β-deuteration | 6.8 | C-H bond cleavage in the rate-determining step. princeton.edu |

| N-Dealkylation | α-deuteration (on N-alkyl group) | 1.15 | Change in hybridization at the α-carbon in the transition state. |

Note: The data in this table is hypothetical and based on established principles of KIEs in organic reactions.

Understanding Stereochemical Outcomes in Transformations

The stereochemistry of the piperidine ring and the bulky 3-ethylpentyl substituent at the 4-position can significantly influence the stereochemical outcome of reactions.

Steric and Electronic Influences on Diastereoselectivity and Enantioselectivity

The this compound molecule is chiral due to the stereocenter in the ethylpentyl group. Reactions at the piperidine ring can therefore lead to the formation of diastereomers. The conformational preference of the piperidine ring, which typically adopts a chair conformation with bulky substituents in the equatorial position, will play a crucial role in directing incoming reagents.

For instance, in the case of N-alkylation, the approach of the electrophile can be influenced by the orientation of the 4-substituent, potentially leading to a preference for the formation of one diastereomer over the other. The bulky nature of the 3-ethylpentyl group would likely create a steric bias, favoring the approach of the electrophile from the less hindered face.

Catalyst-Substrate Interactions in Controlled Reactions

In asymmetric catalysis, the interaction between a chiral catalyst and the this compound substrate would be critical in determining the enantioselectivity of a reaction. For example, in a catalyst-controlled reduction of a ketone derivative of the piperidine, the catalyst would form a diastereomeric complex with the substrate, leading to a lower energy transition state for the formation of one enantiomer.

The precise nature of these interactions, including hydrogen bonding, steric repulsion, and electronic effects, would dictate the efficiency of the stereochemical control.

Exploration of Rearrangement Processes and Fragmentation Pathways

Under certain reaction conditions, particularly in mass spectrometry or under thermal or photochemical stress, piperidine derivatives can undergo rearrangement and fragmentation.

The fragmentation of protonated this compound in the gas phase would likely involve initial cleavage of the C-C bonds within the bulky alkyl substituent. The piperidine ring itself is relatively stable, but ring-opening reactions can occur, often initiated by the nitrogen atom. researchgate.net

One possible fragmentation pathway could involve the loss of the ethylpentyl group via cleavage of the bond connecting it to the piperidine ring. Another potential pathway is the fragmentation of the piperidine ring itself, which can lead to the formation of various smaller charged fragments. The specific fragmentation pattern would be highly dependent on the ionization method and the collision energy used in the mass spectrometry experiment.

Exploration of this compound as a Strategic Precursor in Complex Organic Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information on the chemical compound “this compound” in the context of its use as a strategic precursor in complex organic synthesis.

Exploration of 4 3 Ethylpentyl Piperidine As a Strategic Precursor in Complex Organic Synthesis

Integration into Tandem and Cascade Reaction Sequences for Molecular Complexity Generation

The search for specific data, including detailed research findings and data tables relevant to these topics, did not yield any results for the specified compound.

Therefore, this article cannot be generated as requested due to the absence of scientific data on "4-(3-Ethylpentyl)piperidine."

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula.

For 4-(3-Ethylpentyl)piperidine (C₁₂H₂₅N), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. The technique works by ionizing the molecule (e.g., via Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and measuring the m/z of the resulting ion, most commonly the protonated molecule [M+H]⁺. The experimentally measured accurate mass is then compared to the theoretical exact mass calculated for the proposed formula.

Analysis of the isotopic pattern provides further confirmation of the elemental composition. The relative abundances of the M+1 and M+2 peaks, which arise from the natural abundance of isotopes like ¹³C and ¹⁵N, are characteristic of a specific elemental formula.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) | Relative Isotopic Abundance (%) |

|---|---|---|

| [C₁₂H₂₅N + H]⁺ | 184.2060 | 100.00 |

| [C₁₁¹³CH₂₅N + H]⁺ | 185.2093 | 13.29 |

This interactive table presents the calculated exact mass for the protonated molecular ion of this compound and the expected relative abundances of its major isotopologues.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

For this compound, ¹H NMR and ¹³C NMR spectra provide the initial framework of the structure. The ¹H NMR spectrum would show distinct signals for the protons on the piperidine (B6355638) ring and the ethylpentyl side chain, with chemical shifts, integration, and coupling patterns revealing their connectivity. The ¹³C NMR spectrum indicates the number of unique carbon environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine N-H | 1.5 - 2.5 (broad) | - |

Q & A

Q. What are the standard synthetic routes for 4-(3-Ethylpentyl)piperidine, and how can reaction yields be optimized?

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural isomers of this compound?

Methodological Answer: Proton NMR (CDCl₃) is critical for resolving substituent positions. For example, in 4-(2-methoxyphenyl)piperidine, distinct peaks at δ 6.80 (d, 1H) and δ 3.75 (s, 3H) confirm methoxy group placement, while multiplet signals between δ 1.4–3.4 correspond to the piperidine ring and alkyl chain protons . For this compound, coupling patterns in the δ 1.0–2.0 region would differentiate branching in the ethylpentyl group.

Q. What safety protocols are recommended for handling piperidine derivatives during synthesis?

Methodological Answer: Piperidine derivatives require strict adherence to GHS hazard classifications (e.g., skin/eye irritation, respiratory risks). For example, 4-oxopiperidine mandates PPE (gloves, goggles), fume hood use, and emergency protocols for inhalation/contact . Storage guidelines include airtight containers at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How does the alkyl chain length in this compound influence receptor binding affinity in neurological studies?

Methodological Answer: Structure-activity relationship (SAR) studies on arylpiperidines show that branched alkyl chains (e.g., 3-ethylpentyl) enhance lipophilicity, improving blood-brain barrier penetration. Competitive binding assays (e.g., dopamine D₂ receptors) using radiolabeled ligands (³H-spiperone) can quantify affinity shifts. For example, a 3-ethylpentyl group may increase Ki values by 2–3 fold compared to shorter chains .

Q. What computational methods predict the metabolic stability of this compound in vivo?

Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking (AutoDock Vina) model cytochrome P450 interactions. For instance, the ethylpentyl group’s steric hindrance may reduce CYP3A4-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) validate predictions, measuring half-life (t₁/₂) via LC-MS .

Q. How can contradictory data on piperidine derivative toxicity be resolved in preclinical studies?

Methodological Answer: Contradictions often arise from assay variability. Harmonize protocols using OECD Guidelines (e.g., Test No. 423 for acute oral toxicity). For example, discrepancies in LD₅₀ values for 4-(3-chlorophenyl)piperidine hydrochloride were resolved by standardizing dosing vehicles (aqueous vs. lipid-based) and animal models (Sprague-Dawley vs. Wistar rats) .

Q. What chromatographic techniques optimize purity analysis of this compound?

Methodological Answer: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) resolves impurities. For example, 4-(2,4-difluorobenzoyl)piperidine hydrochloride achieved >99% purity with retention time (tR) = 8.2 min . GC-MS (EI mode, m/z 421.1 parent ion) confirms molecular identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.